molecular formula C16H13FN2O3 B5761799 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide

1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide

Cat. No. B5761799
M. Wt: 300.28 g/mol
InChI Key: TUBXLVBFNWJCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide, also known as EFQO, is a chemical compound with potential pharmaceutical applications. This compound belongs to the quinoxaline family, which is known for its diverse pharmacological properties. EFQO is an important research topic due to its unique chemical structure and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer development. 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide has also been shown to activate certain cellular pathways that protect against oxidative stress and cell damage.
Biochemical and Physiological Effects
1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide has also been shown to have antioxidant effects by scavenging free radicals and protecting against oxidative stress. In addition, 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide has several advantages and limitations for lab experiments. One advantage is that 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide is relatively easy to synthesize and purify, making it a useful compound for research purposes. However, 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide is also relatively unstable and can degrade over time, which can make it difficult to work with. In addition, 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide has low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide-based drugs for the treatment of inflammatory and neurological disorders. Another area of interest is the investigation of 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide's potential as an anticancer agent. Further studies are also needed to fully understand the mechanism of action of 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide and its effects on various signaling pathways in the body.

Synthesis Methods

1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide can be synthesized using a variety of methods, including condensation reactions and oxidation reactions. One common method involves the reaction of 4-fluorophenyl-1,2-diamine with ethyl acetoacetate to form a quinoxaline intermediate. This intermediate can then be oxidized using hydrogen peroxide to produce 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide.

Scientific Research Applications

1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide has been the subject of numerous scientific studies due to its potential therapeutic benefits. Research has shown that 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide has anti-inflammatory, antioxidant, and anticancer properties. 1-ethoxy-3-(4-fluorophenyl)-2(1H)-quinoxalinone 4-oxide has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-2-22-19-14-6-4-3-5-13(14)18(21)15(16(19)20)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBXLVBFNWJCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)F)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326895
Record name 1-ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one

CAS RN

371224-07-6
Record name 1-ethoxy-3-(4-fluorophenyl)-4-oxidoquinoxalin-4-ium-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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